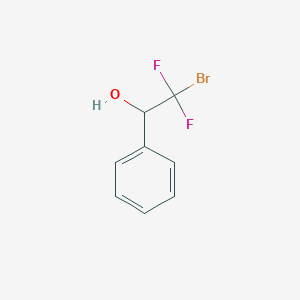

2-Bromo-2,2-difluoro-1-phenylethanol

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (Predicted):

- δ 1.5–2.0 ppm: Broad singlet for the hydroxyl proton (-OH)

- δ 6.8–7.2 ppm: Multiplet for aromatic protons (5H)

- δ 4.0–4.5 ppm: Singlet for C1-H (splitting due to vicinal coupling with C2)

¹⁹F NMR (Predicted):

¹³C NMR (Predicted):

Infrared Spectroscopy (IR)

Key absorption bands:

- Broad peak at 3200–3600 cm⁻¹: O-H stretching

- C-F stretching at 1100–1300 cm⁻¹: Two strong peaks for C-F bonds

- Aromatic C=C at 1450–1600 cm⁻¹

Mass Spectrometry (MS)

Fragmentation Pattern:

- M⁺ peak at m/z 237: Molecular ion (C₈H₇BrF₂O⁺)

- Major fragments:

Crystallographic Studies and Solid-State Conformation

No crystallographic data (X-ray diffraction) is reported in the provided sources. However, molecular modeling suggests:

- Phenyl ring coplanarity with the ethanol backbone due to steric constraints.

- Hydrogen bonding between -OH and adjacent fluorine atoms, stabilizing the solid-state conformation.

Summary Table: Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇BrF₂O | |

| Molecular Weight | 237.05 g/mol | |

| Chiral Center | C1 (four distinct substituents) | |

| ¹⁹F NMR (CF₂) | δ -60 to -70 ppm (singlet) | |

| MS (M⁺) | m/z 237 |

Properties

IUPAC Name |

2-bromo-2,2-difluoro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHSGGJHKRBRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696613 | |

| Record name | 2-Bromo-2,2-difluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74492-28-7 | |

| Record name | 2-Bromo-2,2-difluoro-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

Brominated compounds often act by substituting for hydrogen in biochemical reactions, altering the properties of biomolecules, and potentially disrupting their normal function. The presence of fluorine atoms can also influence the compound’s reactivity and interactions with its targets.

Biochemical Pathways

It’s known that halogenated compounds can participate in a variety of biochemical reactions and potentially affect multiple pathways.

Pharmacokinetics

Halogenated compounds are generally well-absorbed and can distribute widely in the body due to their lipophilic nature. The presence of fluorine atoms can also influence the compound’s metabolic stability and bioavailability.

Result of Action

Halogenated compounds can have a wide range of effects, depending on their specific targets and the nature of their interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2,2-difluoro-1-phenylethanol. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and interactions with its targets.

Biological Activity

2-Bromo-2,2-difluoro-1-phenylethanol (CAS No. 74492-28-7) is a fluorinated alcohol notable for its unique structural features, including a bromine atom and two fluorine atoms attached to the second carbon of an ethyl group, along with a phenyl group at the first carbon. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, anti-inflammatory effects, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇BrF₂O, with a molecular weight of approximately 227.04 g/mol. The compound's structure is characterized by:

- Phenyl Ring : Provides hydrophobic interactions.

- Bromine and Fluorine Atoms : Enhance reactivity and binding affinity to biological targets.

This structural arrangement imparts unique electronic properties that influence its interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, potentially increasing their efficacy or toxicity.

- Covalent Bond Formation : It can form covalent bonds with active site residues in enzymes, leading to irreversible inhibition or modulation of enzyme activity.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties through mechanisms such as:

- Inhibition of Pro-inflammatory Cytokines : Such as IL-6 and IL-1β.

- Modulation of Signaling Pathways : Involved in inflammation (e.g., NF-kB pathway) observed in structurally related compounds.

Anticancer Potential

Research indicates that compounds with similar structural features can induce apoptosis in cancer cells by enhancing pro-apoptotic factors while reducing anti-apoptotic proteins. For instance, certain chalcone derivatives have been shown to arrest the cell cycle at specific phases (G1 or G2/M), inhibiting proliferation in cancer cell lines.

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Mechanism | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Inhibition of bacterial growth | |

| Chalcone Derivative A | Anti-inflammatory | Inhibition of cytokines | |

| Chalcone Derivative B | Anticancer | Induction of apoptosis |

Case Study 1: Enzyme Inhibition

A study examined the interaction of fluorinated phenyl ketones with cytochrome P450 enzymes. Results indicated significant inhibition of enzyme activity through competitive binding at the active site, highlighting the potential for this compound to influence drug metabolism and efficacy.

Case Study 2: Membrane Interaction Studies

Research on related compounds has shown that they affect biological membranes by disrupting lipid bilayers. This disruption correlates with their bacteriostatic activity, suggesting that this compound may similarly impact membrane organization and function .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H7BrF2O

- Molecular Weight : 235.026 g/mol

The compound features a phenyl ring, a bromine atom, and two fluorine atoms attached to the same carbon as the hydroxyl group. These structural characteristics contribute to its unique reactivity and potential interactions with biological targets.

Chemistry

The compound serves as a building block in organic synthesis. It is utilized in the development of more complex molecules due to its reactive functional groups.

Biology

Research indicates potential biological activities, particularly in enzyme interactions. The presence of bromine and fluorine enhances its ability to interact with biomolecules, making it a candidate for studying enzyme inhibition and modulation.

Medicine

In medicinal chemistry, 2-Bromo-2,2-difluoro-1-phenylethanol is explored for:

- Pharmaceutical Development : Investigated for its potential as an active pharmaceutical ingredient (API) due to its unique structural properties.

- Therapeutic Agents : Potential applications in developing drugs that target specific biological pathways.

Industry

The compound is used in the production of specialty chemicals and materials that require fluorinated compounds for enhanced performance characteristics.

Case Studies

-

Enzyme Interaction Studies :

Research has demonstrated that compounds similar to this compound can significantly inhibit cytochrome P450 enzymes, suggesting potential for drug-drug interaction studies . -

Synthesis of Fluorinated Compounds :

A study highlighted the utility of difluoromethyl alcohols derived from this compound as intermediates in synthesizing various fluorinated materials . -

Pharmaceutical Development :

Investigations into the use of halogenated phenolic compounds have shown promise in developing selective receptor modulators with reduced side effects .

Comparison with Similar Compounds

2-Bromo-2,2-difluoro-1-phenylethanone (CAS 1610-04-4)

- Molecular Formula : C₈H₅BrF₂O

- Molecular Weight : 234.03 g/mol

- Key Differences :

- Functional Group: Ketone (C=O) vs. alcohol (C-OH).

- Reactivity: The ketone is more electrophilic, making it prone to nucleophilic attacks (e.g., in hydride transfer reactions) .

- Synthesis: Prepared via silica gel chromatography with high yield (86%), suggesting efficient scalability .

- Safety: Requires stringent handling (e.g., artificial respiration if inhaled) due to higher volatility and toxicity risks .

2-Bromo-2,2-difluoroethanol (CAS 420-94-0)

- Molecular Formula : C₂H₃BrF₂O

- Molecular Weight : 160.945 g/mol

- Key Differences :

1-(4-Bromo-2,6-difluorophenyl)-ethanol (CAS 1214900-62-5)

- Molecular Formula : C₈H₇BrF₂O

- Molecular Weight : 236.04 g/mol

- Key Differences: Substituent Position: Bromo and fluoro groups are on the phenyl ring rather than the ethanol chain.

Preparation Methods

Synthesis via Nucleophilic Difluoromethylation of Aldehydes

One of the established routes to prepare 2-bromo-2,2-difluoro-1-phenylethanol involves nucleophilic difluoromethylation of benzaldehyde derivatives using bromodifluoromethyl phenyl sulfone as the key reagent.

- Reagents: Bromodifluoromethyl phenyl sulfone and benzaldehyde.

- Catalyst/Promoter: Tetrakis(dimethylamino)ethylene (TDAE) under sun lamp irradiation.

- Solvent: Dimethylformamide (DMF).

- Conditions: Reaction performed under argon atmosphere, initially at −30 °C for 1 hour followed by room temperature for 6 hours.

- Mechanism: Electron transfer from TDAE to bromodifluoromethyl phenyl sulfone generates a (benzenesulfonyl)difluoromethyl anion, which then adds nucleophilically to the aldehyde carbonyl carbon, forming the difluoromethylated alcohol intermediate.

- The reaction yields this compound derivatives in moderate to good yields (e.g., 74% yield for the phenyl derivative).

- The process requires light irradiation to induce electron transfer.

- The resulting difluoromethyl alcohols are versatile intermediates for further transformations.

Representative Data Table: Nucleophilic Difluoromethylation Yields

| Entry | Aldehyde Substrate | Product | Isolated Yield (%) |

|---|---|---|---|

| a | Benzaldehyde | This compound | 74 |

| b | Other aromatic aldehydes | Corresponding alcohols | 40–82 (varies) |

(Data adapted from experimental findings in Journal of Fluorine Chemistry, 2005)

Industrial-Scale Production via Ring-Opening and Esterification Routes

A patented industrial method focuses on producing 2-bromo-2,2-difluoroethanol, a close analog and precursor to this compound, through a multi-step process:

- Synthesis of 3,3,4,4-tetrafluoro-oxathietane 2,2-dioxide: From tetrafluoroethylene and sulfur trioxide.

- Ring-Opening Reaction: The oxathietane dioxide undergoes ring-opening with alcohols (ROH), including phenyl alcohols, to form intermediates.

- Esterification: The ring-opened intermediates are esterified with acids or acid halides to generate bromodifluoroacetic acid esters.

- Sulfinating and Oxidation Steps: Conversion into sulfonate salts and subsequent oxidation yields the target fluorinated alcohols.

- Uses commercially available raw materials.

- Economically viable for industrial applications.

- Avoids expensive silver salts used in other methods.

- The process is adaptable to various alkyl and aryl alcohols, allowing synthesis of this compound by using phenyl alcohol in the ring-opening step.

- Detailed experimental conditions and yields are proprietary but indicate scalability and reproducibility.

Post-Synthesis Functionalization and Purification

After synthesis, the this compound product is typically purified by:

- Extraction with organic solvents (e.g., ether).

- Washing with brine to remove impurities.

- Drying over magnesium sulfate.

- Column chromatography using silica gel with hexane and ethyl acetate gradients.

These steps ensure isolation of the product as a colorless crystalline solid with high purity, suitable for further chemical applications.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Difluoromethylation | Bromodifluoromethyl phenyl sulfone, benzaldehyde | TDAE, DMF, sun lamp, −30 °C to RT | ~74 | Requires light-induced electron transfer; moderate to good yields |

| Industrial Ring-Opening and Esterification | Tetrafluoroethylene, sulfur trioxide, phenyl alcohol | Multi-step: ring-opening, esterification, sulfinating, oxidation | Not specified (industrial scale) | Economical, scalable; avoids expensive silver salts |

| Purification | Crude reaction mixture | Extraction, washing, drying, silica gel chromatography | — | Ensures high purity crystalline product |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-2,2-difluoro-1-phenylethanol, and how are intermediates characterized?

- Methodology :

- Nucleophilic Substitution : React 2,2-difluoro-1-phenylethanol with brominating agents (e.g., PBr₃ or NBS) under controlled conditions. Monitor reaction progress via TLC or GC-MS .

- Reductive Bromination : Use ketone precursors (e.g., 2,2-difluoroacetophenone) with bromine sources and reducing agents. Characterize intermediates via NMR (¹H/¹⁹F) and IR spectroscopy to confirm hydroxyl and bromine incorporation .

- Key Considerations :

- Optimize solvent polarity (e.g., THF or DCM) to enhance reaction efficiency.

- Purify via column chromatography using silica gel and hexane/EtOAc gradients.

Q. How can gas chromatography (GC) and mass spectrometry (MS) resolve discrepancies in purity assessments of this compound?

- Methodology :

- Perform GC-MS with a polar capillary column (e.g., DB-5) to separate stereoisomers or impurities. Compare retention times with authentic standards .

- Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 250.98) and isotopic patterns (Br/F signatures) .

- Data Contradiction Analysis :

- Discrepancies in melting points or NMR shifts may arise from residual solvents. Dry samples under vacuum (40°C, 24 hrs) and reanalyze .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Methodology :

- Chiral Catalysis : Employ palladium complexes with BINAP ligands to induce asymmetry during bromination. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze racemic mixtures. Optimize pH (6–8) and temperature (25–40°C) for enzyme activity .

- Key Findings :

- Substituent steric effects (Br vs. F) influence ee. Computational modeling (DFT) predicts transition-state geometries for catalyst design .

Q. How do solvent and temperature affect the compound’s stability during storage?

- Methodology :

- Conduct accelerated stability studies: Store samples in DMSO-d₆, CDCl₃, or under argon at -20°C, 4°C, and 25°C. Monitor degradation via ¹⁹F NMR (δ -110 to -120 ppm for CF₂) over 30 days .

- Data Table :

| Storage Condition | Degradation Rate (%/month) | Major Degradation Product |

|---|---|---|

| -20°C (Argon) | <1% | None detected |

| 25°C (Air) | 12% | 2,2-difluoro-1-phenylethanol |

Q. What computational methods predict the compound’s reactivity in substitution reactions?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to model SN2 pathways. Compare activation energies for Br vs. F leaving groups .

- Solvent effects (PCM model): Polar aprotic solvents (e.g., DMF) lower transition-state energy by 15–20 kcal/mol .

- Key Insight :

- The electron-withdrawing CF₂ group accelerates bromine displacement but complicates regioselectivity in aryl ether formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.